molecular formula C21H19ClN2O3 B11327910 N-(2-chlorobenzyl)-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)acetamide

N-(2-chlorobenzyl)-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11327910
M. Wt: 382.8 g/mol
InChI Key: BSVDWBRQJCZJSH-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenoxy group, and a pyridinyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with 2-methoxyphenol in the presence of a base to form the intermediate 2-(2-methoxyphenoxy)-2-chlorobenzyl ether. This intermediate is then reacted with pyridine-2-carboxamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-CHLOROPHENYL)METHYL]-2-(2-HYDROXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
  • N-[(2-BROMOPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
  • N-[(2-CHLOROPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-3-YL)ACETAMIDE

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-methoxyphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C21H19ClN2O3/c1-26-18-10-4-5-11-19(18)27-15-21(25)24(20-12-6-7-13-23-20)14-16-8-2-3-9-17(16)22/h2-13H,14-15H2,1H3

InChI Key

BSVDWBRQJCZJSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3

Origin of Product

United States

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